molecular formula C21H23N3O5S B11229336 5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11229336
M. Wt: 429.5 g/mol
InChI Key: XOJCHZRXCXKEID-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a prop-2-en-1-yl carbamoyl group, and a tetrahydro-1,5-benzoxazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core and the introduction of the methanesulfonyl and carbamoyl groups. Common synthetic routes may include:

    Formation of the Benzoxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Introduction of the Carbamoyl Group: This step may involve the reaction of the intermediate with prop-2-en-1-yl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • 5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

5-methylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H23N3O5S/c1-3-13-22-20(25)15-8-4-5-9-16(15)23-21(26)19-12-14-24(30(2,27)28)17-10-6-7-11-18(17)29-19/h3-11,19H,1,12-14H2,2H3,(H,22,25)(H,23,26)

InChI Key

XOJCHZRXCXKEID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)NCC=C

Origin of Product

United States

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